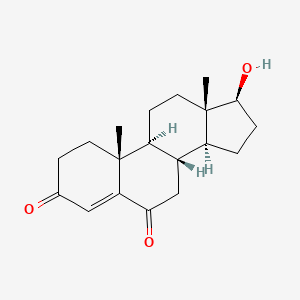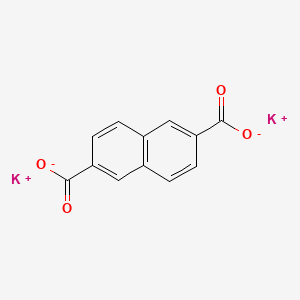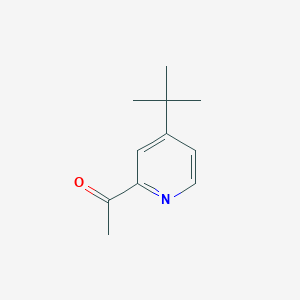![molecular formula C15H13NO2 B1610942 Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate CAS No. 76577-82-7](/img/structure/B1610942.png)
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Overview
Description
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis Techniques
- Synthesis of Pyrroloquinoline Derivatives : Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates have been synthesized through condensation processes involving ethyl azidoacetate and 4-formylquinolines. This method also facilitated the creation of bis(ethoxycarbonyl)- and bis(pyrryl) derivatives, showcasing a versatile approach to pyrroloquinoline synthesis (Molina, Alajarín, & Sánchez-Andrada, 1993).
- Microwave-Assisted Synthesis : Ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate compounds were efficiently prepared using microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions, highlighting the impact of steric effects on reaction selectivity (Neuschl, Bogdał, & Potáček, 2007).
Biological Activities and Applications
- Antibacterial Properties : Pyrroloquinoline derivatives have shown promising antibacterial activities, with studies synthesizing new compounds and evaluating their efficacy against various bacterial strains, indicating potential therapeutic applications (Nahas & Abdel-Hafez, 2005).
- Antitubercular Activity : Research into pyrrolo[3,2,1-ij]quinoline derivatives revealed their antitubercular properties, with comparative analyses demonstrating significant activities against tuberculosis, suggesting their potential as antitubercular agents (Ukrainets, Tkach, & Grinevich, 2008).
Advanced Synthetic Applications
- One-Pot Synthesis : A catalyst-free method has been developed for synthesizing pyrrolo[1,2-a]quinoxaline derivatives, demonstrating a straightforward and environmentally friendly approach to complex heterocyclic compounds (Piltan, Moradi, Abasi, & Zarei, 2013).
- Novel Anticancer Agents : A class of water-soluble 3H-pyrrolo[3,2-f]quinoline derivatives has been synthesized, showing cell growth inhibitory properties against a panel of cell lines, particularly melanoma, underlining their potential as anticancer drugs (Ferlin, Marzano, Dalla Via, Chilin, Zagotto, Guiotto, & Moro, 2005).
Mechanism of Action
Target of Action
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a derivative of pyrrolo[1,2-a]quinoline, a class of compounds known for their diverse biological activities . These compounds have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities . .
Mode of Action
It is known that pyrrolo[1,2-a]quinoline derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrrolo[1,2-a]quinoline derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study suggests that certain pyrrolo[1,2-a]quinoline derivatives may have low water solubility and oral bioavailability .
Result of Action
Pyrrolo[1,2-a]quinoline derivatives have been associated with various biological activities, including antileukemic, antibacterial, antifungal, larvicidal, and anticancer effects .
Action Environment
The biological activity of pyrrolo[1,2-a]quinoline derivatives suggests that they may be influenced by various environmental factors .
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)12-9-13-8-7-11-5-3-4-6-14(11)16(13)10-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEYZIIXKJLBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555329 | |
| Record name | Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76577-82-7 | |
| Record name | Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1610869.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B1610871.png)
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanamine](/img/structure/B1610872.png)



![[1-(Hydroxymethyl)cyclopent-3-enyl]methan-1-ol](/img/structure/B1610877.png)



